2,5-Dimethylidenecyclohexane-1,4-diol
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Overview
Description
2,5-Dimethylidenecyclohexane-1,4-diol is an organic compound with the molecular formula C8H12O2. It is characterized by a cyclohexane ring with two methylene groups at positions 2 and 5, and hydroxyl groups at positions 1 and 4. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethylidenecyclohexane-1,4-diol typically involves the reaction of diethyl succinate with formaldehyde under basic conditions. The reaction proceeds through a series of steps, including aldol condensation and subsequent dehydration, to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, with careful monitoring of temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethylidenecyclohexane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form diketones.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The methylene groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of diketones.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
2,5-Dimethylidenecyclohexane-1,4-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dimethylidenecyclohexane-1,4-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biomolecules, influencing their structure and function. The methylene groups can participate in nucleophilic and electrophilic reactions, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxycyclohexa-2,5-diene-1,4-dione: Similar structure but with methoxy groups instead of methylene groups.
1,4-Dithiane-2,5-diol: Contains sulfur atoms in the ring structure.
2,5-Dimethylcyclohexane-1,4-diol: Lacks the methylene groups, resulting in different reactivity.
Uniqueness
2,5-Dimethylidenecyclohexane-1,4-diol is unique due to its combination of methylene and hydroxyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
4982-21-2 |
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Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
2,5-dimethylidenecyclohexane-1,4-diol |
InChI |
InChI=1S/C8H12O2/c1-5-3-8(10)6(2)4-7(5)9/h7-10H,1-4H2 |
InChI Key |
WLKSZYPZGAQRKF-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC(C(=C)CC1O)O |
Origin of Product |
United States |
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